molecular formula C24H30N2O5 B2931516 3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941979-10-8

3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2931516
CAS No.: 941979-10-8
M. Wt: 426.513
InChI Key: MBJCWEQIOXFOHJ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of three ethoxy groups attached to a benzamide core, along with a piperidinone moiety. It has garnered interest due to its potential therapeutic properties and its role in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting 3,4,5-triethoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Piperidinone Moiety: The next step involves the introduction of the piperidinone group through a nucleophilic substitution reaction. This is achieved by reacting the benzamide intermediate with a piperidinone derivative in the presence of a suitable base.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or piperidinones.

Scientific Research Applications

3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

    Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, neuropathic pain, and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit the tyrosine kinase activity of the Trk family of receptors, which play a crucial role in cellular signaling pathways. By inhibiting these receptors, the compound can modulate various biological processes, including cell growth, differentiation, and survival.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: This compound shares a similar core structure but differs in the substitution pattern on the benzamide ring.

    3,4,5-triethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide: Another closely related compound with a methyl group substitution.

Uniqueness

3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the piperidinone moiety

Properties

IUPAC Name

3,4,5-triethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-4-29-20-14-17(15-21(30-5-2)23(20)31-6-3)24(28)25-18-10-9-11-19(16-18)26-13-8-7-12-22(26)27/h9-11,14-16H,4-8,12-13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJCWEQIOXFOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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